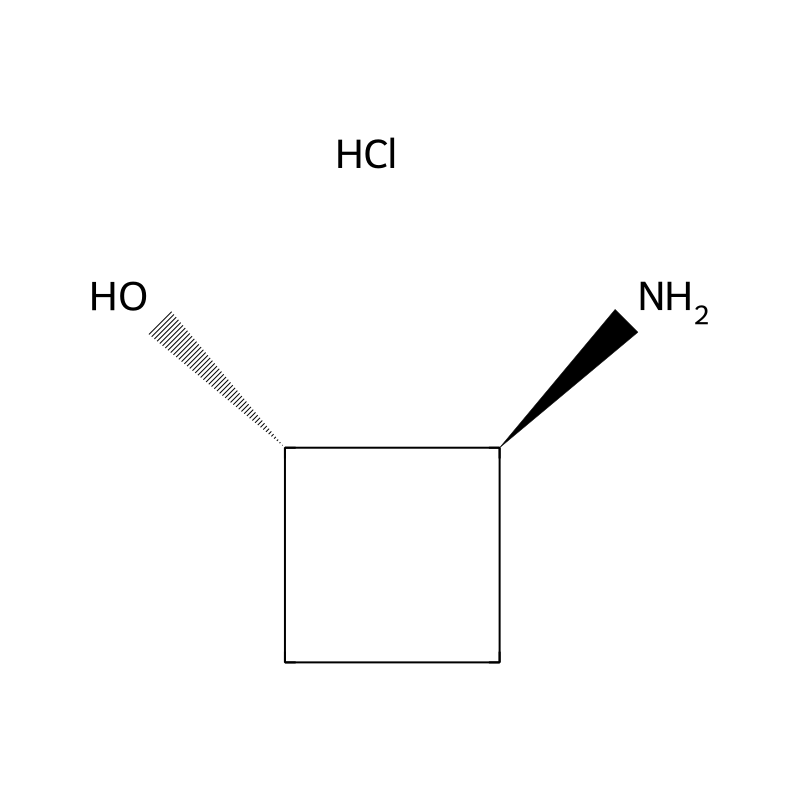(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemical Properties and Availability
Potential Applications
Scientific research on trans-2-Aminocyclobutanol hydrochloride is ongoing, but limited. Due to its specific structure, researchers are exploring its potential applications in various fields, including:
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a cyclic amino alcohol characterized by its unique four-membered ring structure. This compound features an amine group and a hydroxyl group attached to the cyclobutane ring, making it relevant in various chemical and biological contexts. The hydrochloride form indicates that it is in the salt form, which often enhances its solubility and stability in aqueous solutions.
- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides.
- Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or be converted into ethers through reactions with alkyl halides.
- Enzymatic Reactions: In biological systems, this compound may participate in enzyme-mediated reactions, such as those involving amino acid metabolism or neurotransmitter synthesis
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride exhibits various biological activities, primarily due to its structural features:
- Neurotransmitter Modulation: Compounds with similar structures often influence neurotransmitter systems, potentially acting as precursors or modulators for neurotransmitters like gamma-aminobutyric acid (GABA).
- Antioxidant Properties: It may exhibit antioxidant activity, helping to neutralize free radicals in biological systems .
- Antimicrobial Activity: Some cyclic amino alcohols have shown potential antimicrobial effects against various pathogens .
Several methods can be employed to synthesize (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride:
- Cyclization Reactions: Starting from linear precursors containing amine and alcohol functional groups, cyclization can occur under acidic or basic conditions to form the cyclic structure.
- Chiral Catalysis: Utilizing chiral catalysts can help achieve the specific stereochemistry required for the (1S,2S) configuration.
- Reduction Reactions: The compound may also be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride .
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride has potential applications in several fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders.
- Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
- Agriculture: Potential use in developing agrochemicals that target specific pests or diseases due to its biological activity .
Research on (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride's interactions with biomolecules is essential for understanding its mechanisms of action. Studies employing techniques such as:
- Molecular Docking: To predict how the compound interacts with various receptors and enzymes.
- High-throughput Screening: To evaluate its activity against a range of biological targets.
- Structure-Activity Relationship Analysis: To identify modifications that enhance its biological efficacy or reduce toxicity .
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Aminocyclopentanol | Five-membered ring | Neurotransmitter modulation | Larger ring size influences reactivity |
| 3-Aminocyclobutanol | Four-membered ring | Antimicrobial properties | Different stereochemistry affects activity |
| 4-Aminocyclohexanol | Six-membered ring | Potential analgesic effects | Increased ring size alters pharmacokinetics |
These compounds highlight the uniqueness of (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride in terms of its specific four-membered ring structure and associated biological activities. Its distinct stereochemistry and functional groups contribute to its unique reactivity and potential applications in medicinal chemistry.






